BenchChemオンラインストアへようこそ!

Pyrazolopyrimidine 4n

TRPC3 agonist ion channel pharmacology pyrazolopyrimidine SAR

Pyrazolopyrimidine 4n (CAS 1589567-51-0, MW 448.4 g/mol, IUPAC: ethyl 4-[2-methyl-7-oxo-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[1,5-a]pyrimidin-5-yl]piperidine-1-carboxylate) is a synthetic small molecule that acts as a direct agonist of the TRPC3, TRPC6, and TRPC7 receptor-operated cation channels. It was discovered in a structure–activity relationship (SAR) campaign as the most potent analogue among a series of pyrazolopyrimidines, with a sub‑20 nM EC50 on TRPC3.

Molecular Formula C22H23F3N4O3
Molecular Weight 448.4 g/mol
Cat. No. B10798783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolopyrimidine 4n
Molecular FormulaC22H23F3N4O3
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)C2=CC(=O)N3C(=N2)C(=C(N3)C)C4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C22H23F3N4O3/c1-3-32-21(31)28-10-8-14(9-11-28)17-12-18(30)29-20(26-17)19(13(2)27-29)15-4-6-16(7-5-15)22(23,24)25/h4-7,12,14,27H,3,8-11H2,1-2H3
InChIKeySTNAGWRQKNDNNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolopyrimidine 4n: A Highly Potent and Selective TRPC3/6/7 Channel Agonist for Ion Channel Research and Procurement


Pyrazolopyrimidine 4n (CAS 1589567-51-0, MW 448.4 g/mol, IUPAC: ethyl 4-[2-methyl-7-oxo-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[1,5-a]pyrimidin-5-yl]piperidine-1-carboxylate) is a synthetic small molecule that acts as a direct agonist of the TRPC3, TRPC6, and TRPC7 receptor-operated cation channels [1]. It was discovered in a structure–activity relationship (SAR) campaign as the most potent analogue among a series of pyrazolopyrimidines, with a sub‑20 nM EC50 on TRPC3 [2]. The compound belongs to the pyrazolo[1,5‑a]pyrimidine chemotype and is distinguished from its closest analogues by a trifluoromethylphenyl substituent at the R3 position and an ethyl carbamate group at R4, which together confer its exceptional potency and selectivity profile.

Why TRPC3/6/7 Pyrazolopyrimidine Agonists Cannot Be Interchanged: Quantitative Differences in Potency and Subtype Selectivity Demand Compound-Specific Selection


The TRPC3, TRPC6, and TRPC7 channels share 65–78% amino acid sequence identity and form highly homologous receptor-operated cation channels, yet small structural modifications to the pyrazolopyrimidine core produce drastic changes in both agonist potency and subtype selectivity [1]. Within the single congeneric series 4m–4p, TRPC3 EC50 values span a >20‑fold range and TRPC6 EC50 values vary >5‑fold. Compound 4n carries a trifluoromethyl group at R3, whereas 4m has chlorine, and 4o/4p have fluorine; these subtle atomic differences yield EC50 values that differ by up to 23‑fold on TRPC3. Consequently, substituting 4n with any of its closest analogs—4m, 4o, or 4p—will fundamentally alter the pharmacological profile of an experiment. The quantitative evidence below is provided to enable rigorous, data‑driven compound selection.

Pyrazolopyrimidine 4n: Quantitative Differentiation Evidence Against Closest Analogs and Prior Art Agonists


TRPC3 Agonist Potency: 4n (EC50 19 nM) Outperforms All Close Analogs in Direct Head‑to‑Head Comparison

In the primary SAR study, 4n exhibited a TRPC3 EC50 of 19 ± 2 nM, making it the most potent compound in the 4m–4p series. The next‑best analogue, 4m, showed an EC50 of 138 ± 23 nM, representing a 7.3‑fold lower potency [1]. Compounds 4p and 4o were even less potent (236 ± 47 nM and 450 ± 87 nM, respectively). This establishes a clear potency rank order of 4n > 4m > 4p > 4o on TRPC3.

TRPC3 agonist ion channel pharmacology pyrazolopyrimidine SAR

TRPC3‑over‑TRPC6 Selectivity: 4n Achieves a 73‑Fold Separation, 1.3–7.3 Times Greater Than Its Closest Analogs

A critical differentiator for a TRPC3 tool compound is its selectivity over TRPC6, as the two channels are frequently co‑expressed. 4n demonstrates a TRPC3/TRPC6 EC50 ratio of 73 (TRPC3 EC50 19 nM; TRPC6 EC50 1,390 nM, Ca2+ assay). This selectivity window is 1.3‑fold larger than that of 4m (56‑fold), 4.3‑fold larger than 4p (17‑fold), and 7.3‑fold larger than 4o (10‑fold) [1].

TRPC3/TRPC6 selectivity subtype-selective agonist pyrazolopyrimidine

Absence of Agonist Activity Across Eight Other TRP Channels at 33 µM Confirms a Clean Pharmacological Profile

When tested at 33 µM—a concentration >1,700‑fold above its TRPC3 EC50—4n elicited no stimulatory activity on TRPC4, TRPC5, TRPA1, TRPV1, TRPV3, TRPV4, TRPM5, or TRPM8 [1]. The same was true for analogs 4m, 4o, and 4p, confirming that the pyrazolopyrimidine scaffold is intrinsically selective for the TRPC3/6/7 subfamily. At a slightly lower concentration of 22 µM, 4n produced modest inhibition of agonist‑evoked TRPC4 responses (~33% suppression) and TRPM8 responses (~17% suppression); for comparison, 4p suppressed TRPM8 by 35% and 4o by 22%, indicating that 4n has the least off‑target inhibitory activity within the series.

TRP channel selectivity off-target screening pyrazolopyrimidine

TRPC7 Coverage and Comparison to Prior Art Agonist GSK1702934A: 4n Is More Potent on TRPC3 and Additionally Activates TRPC7

The widely cited TRPC3/6 agonist GSK1702934A exhibits a TRPC3 EC50 of 80 nM in whole‑cell patch clamp recordings and does not activate TRPC7 . By contrast, 4n achieves a TRPC3 EC50 of 19 nM (roughly 4.2‑fold more potent, albeit in a different assay format—FMP) and additionally activates TRPC7 with an EC50 of 90 nM (Ca2+ assay) [1]. This means 4n provides coverage of the entire TRPC3/6/7 subfamily at sub‑micromolar concentrations, a capability that GSK1702934A lacks because of its TRPC7 inactivity.

TRPC7 agonist GSK1702934A comparison TRPC3/6/7 pharmacology

Pyrazolopyrimidine 4n: High‑Impact Application Scenarios Grounded in Quantitative Differentiation Evidence


Pharmacological Dissection of TRPC3‑Mediated Calcium Signaling in Cardiovascular and Renal Tissues

4n's exceptional TRPC3 potency (EC50 19 nM) and 73‑fold selectivity over TRPC6 enable precise pharmacological dissection of TRPC3‑mediated calcium signaling in cardiac myocytes, vascular smooth muscle cells, and podocytes, where TRPC3 and TRPC6 co‑expression has historically confounded studies using less selective tools [1]. Its direct agonist mechanism—independent of phospholipase C activation—allows selective TRPC3 activation without engaging upstream signaling cascades.

Fingerprinting TRPC3/6/7 Subtype Contributions in Native Cell Preparations

The potency rank order TRPC3 > TRPC7 > TRPC6 demonstrated by 4n, combined with its clean selectivity against eight other TRP channels at 33 µM, makes it the preferred pharmacological tool for fingerprinting the relative contributions of TRPC3/6/7 subtypes in native cell preparations [1]. Unlike the prior agonist GSK1702934A, 4n additionally captures TRPC7 activity, enabling studies of heteromeric TRPC3/7 complexes.

Chemical Biology and SAR Probe Development Around the Pyrazolo[1,5‑a]pyrimidine Core

As the most potent congener in the pyrazolopyrimidine series, 4n serves as the benchmark for SAR expansion efforts. Its trifluoromethylphenyl (R3) and ethyl carbamate (R4) substituents define key pharmacophoric elements for TRPC3 potency; the compound's >95% HPLC purity and full analytical characterization (1H NMR, 13C NMR, HRMS) ensure reproducibility in high‑throughput screening and medicinal chemistry campaigns [1].

In Vitro Disease Modeling of TRPC3/6/7‑Linked Pathologies Including Glomerulosclerosis and Cancer

The potent and selective activation of TRPC3 by 4n supports in vitro disease models of glomerulosclerosis and cancer, where TRPC3/6/7 dysregulation is implicated [1]. By applying 4n at low nanomolar concentrations, researchers can mimic pathological TRPC3 overactivity without confounding effects on TRPC6, TRPC7, or other TRP channels, facilitating target validation and phenotypic screening.

Quote Request

Request a Quote for Pyrazolopyrimidine 4n

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.